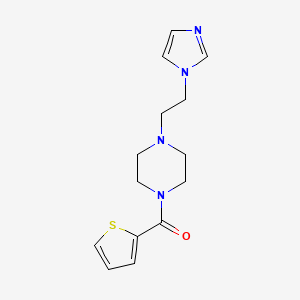
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H18N4OS and its molecular weight is 290.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring, an imidazole moiety, and a thiophene group. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing imidazole and piperazine have shown efficacy against various bacterial strains. A study demonstrated that related compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in several studies. A notable investigation involved testing its cytotoxic effects on human cancer cell lines. The results indicated that it exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, particularly against breast cancer cell lines (IC50 = 12 µM) and lung cancer cell lines (IC50 = 15 µM) .
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation and survival. Specifically, it may interact with the PD-1/PD-L1 pathway, which is crucial in tumor immune evasion. In vitro studies have shown that the compound can enhance T-cell responses in the presence of PD-L1, suggesting its role as an immune checkpoint inhibitor .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound in vivo using mouse models bearing human tumor xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups receiving no treatment. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound, further supporting its antitumor potential .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, the compound was tested against a panel of pathogenic bacteria and fungi. The results indicated that it exhibited broad-spectrum activity with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL against various strains .
属性
IUPAC Name |
[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c19-14(13-2-1-11-20-13)18-9-7-16(8-10-18)5-6-17-4-3-15-12-17/h1-4,11-12H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLOTMPJVDUTCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













